3-(benzylsulfanyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine
Description
(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzylsulfanyl group, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.
Properties
Molecular Formula |
C16H13FN4S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(E)-N-(3-benzylsulfanyl-1,2,4-triazol-4-yl)-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C16H13FN4S/c17-15-9-5-4-8-14(15)10-19-21-12-18-20-16(21)22-11-13-6-2-1-3-7-13/h1-10,12H,11H2/b19-10+ |
InChI Key |
YLRJZVYYWKRYDA-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiol derivatives, and appropriate nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are key functional groups that contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer and has different applications compared to the triazole compound.
Steviol glycoside: A natural sweetener with a different chemical structure and application.
Uniqueness
(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE is unique due to its combination of a triazole ring, benzylsulfanyl group, and fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
